molecular formula C16H15NO2 B13739200 3-(4-Methylphenyl)-4-phenyl-1,3-oxazolidin-2-one

3-(4-Methylphenyl)-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B13739200
M. Wt: 253.29 g/mol
InChI Key: QENWQHDTOBJPJL-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-4-phenyl-1,3-oxazolidin-2-one is an organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This compound features a unique structure with a 4-methylphenyl group and a phenyl group attached to an oxazolidinone ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-4-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzylamine with phenyl isocyanate under controlled conditions to form the desired oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-4-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazolidinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazolidinone derivatives.

    Substitution: Formation of substituted oxazolidinone derivatives with new functional groups attached.

Scientific Research Applications

3-(4-Methylphenyl)-4-phenyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with bacterial ribosomes, inhibiting protein synthesis and exerting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Methylphenyl)-4-phenyl-1,3-oxazolidin-2-one can be compared with other oxazolidinone derivatives such as:

    Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects.

    Cycloserine: An oxazolidinone used as a second-line treatment for tuberculosis.

The uniqueness of this compound lies in its specific structural features, which can impart distinct biological activities and chemical reactivity compared to other oxazolidinones.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

3-(4-methylphenyl)-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H15NO2/c1-12-7-9-14(10-8-12)17-15(11-19-16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3

InChI Key

QENWQHDTOBJPJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(COC2=O)C3=CC=CC=C3

Origin of Product

United States

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